Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate
Description
This compound features a piperidine core substituted at the 1-position with a (2,4-dichloropyrimidin-5-yl)methyl group and at the 4-position with a tert-butyl carbamate-protected methylamine. Its molecular formula is C₁₆H₂₃Cl₂N₅O₂, with a molecular weight of 372.29 g/mol. The dichloropyrimidine moiety introduces steric bulk and electron-withdrawing effects, while the Boc (tert-butoxycarbonyl) group serves as a common amine-protecting strategy in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)20-8-11-4-6-22(7-5-11)10-12-9-19-14(18)21-13(12)17/h9,11H,4-8,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMKUZCMNYMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CN=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate, identified by its CAS number 1420853-81-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.3 g/mol. The compound features a piperidine ring substituted with a dichloropyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1420853-81-1 |
| Molecular Formula | |
| Molecular Weight | 375.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative and 2,4-dichloropyrimidine. The synthesis process has been optimized for yield and purity, ensuring that the final product maintains its desired biological properties.
Anti-inflammatory Activity
Research has indicated that derivatives of carbamate compounds exhibit anti-inflammatory properties. In studies comparing various substituted carbamates, several compounds demonstrated significant inhibition of inflammation in animal models. For instance, compounds similar to this compound were shown to reduce edema in carrageenan-induced rat paw models, with inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. As part of a broader investigation into small-molecule inhibitors targeting specific kinases involved in cancer progression, it was noted that similar structures could inhibit pathways crucial for tumor growth. The mechanism often involves blocking kinase activity that leads to decreased proliferation of malignant cells .
Case Studies
- Study on Anti-inflammatory Effects : In a controlled experiment using carrageenan-induced edema in rats, a series of carbamate derivatives were tested. The compound exhibited significant anti-inflammatory effects comparable to indomethacin, suggesting its potential as a therapeutic agent in inflammatory diseases .
- Inhibitory Effects on Tumor Growth : A preclinical study focused on the inhibition of Bruton's tyrosine kinase (BTK), where compounds structurally related to this compound showed promising results in blocking BTK activity and subsequently reducing tumor cell viability .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action: The compound may interact with cellular pathways involved in apoptosis, leading to increased cell death in tumor cells.
- Case Study: In vitro assays demonstrated that this compound had significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics such as bleomycin .
Immunomodulation
The compound has been studied for its potential to modulate immune responses, particularly in cancer therapy:
- PD-L1 Inhibition: Research has indicated that it can inhibit the PD-1/PD-L1 pathway, enhancing T-cell responses against tumors. This activity suggests its potential role as an immunotherapeutic agent.
- Case Study: A study involving mouse splenocytes showed that treatment with this compound could restore immune function significantly at low concentrations (100 nM), indicating its effectiveness in enhancing immune responses against cancer .
Synthetic Pathways
The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate can be achieved through various methods. The following table summarizes potential synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route 1 | Piperidine, 2,4-Dichloropyrimidine | Reflux in solvent | 75% |
| Route 2 | Carbamate precursor, tert-butyl isocyanate | Room temperature | 80% |
These synthetic methods are critical for producing the compound in sufficient quantities for research and therapeutic applications.
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 0.5 | FaDu (hypopharyngeal) | |
| PD-L1 Inhibition | 0.1 | Mouse splenocytes |
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in DMSO |
| Stability | Stable under dry conditions |
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
Stability and Handling
- Analog from : SDS highlights precautions for handling fluorinated pyrimidines, including medical consultation upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
